(3r)-4-(Trimethylammonio)-3-(undecanoyloxy)butanoate

描述

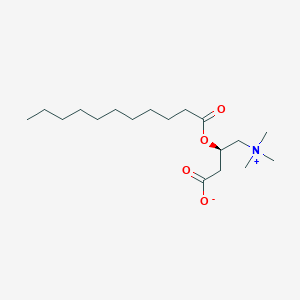

(3r)-4-(Trimethylammonio)-3-(undecanoyloxy)butanoate is a quaternary ammonium compound with a long aliphatic chain. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications. Its structure consists of a trimethylammonium group attached to a butanoate backbone, which is esterified with an undecanoyloxy group.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3r)-4-(Trimethylammonio)-3-(undecanoyloxy)butanoate typically involves the following steps:

Esterification: The initial step involves the esterification of butanoic acid with undecanoic acid to form the ester intermediate.

Quaternization: The ester intermediate is then reacted with trimethylamine to introduce the trimethylammonium group.

The reaction conditions for these steps generally include:

Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are used, with the reaction carried out under reflux conditions.

Quaternization: This step is typically performed in an organic solvent like dichloromethane or ethanol, with the reaction mixture stirred at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.

化学反应分析

Types of Reactions

(3r)-4-(Trimethylammonio)-3-(undecanoyloxy)butanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trimethylammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as hydroxide ions or halides are used in substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Substituted quaternary ammonium compounds.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₁₁H₂₃NO₉

- Molecular Weight : 335.48 g/mol

- IUPAC Name : (3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate;2,3,4,4-tetrahydroxybutanoic acid

The compound features a trimethylammonio group and an undecanoyloxy moiety, contributing to its unique solubility and transport characteristics across biological membranes.

Biochemical Role

Undecanoylcarnitine is involved in several critical biological processes:

- Fatty Acid Transport : It facilitates the transport of long-chain fatty acids into mitochondria via carnitine palmitoyltransferase (CPT), essential for β-oxidation and energy production.

- Metabolic Disorders : Elevated levels of undecanoylcarnitine are associated with metabolic disorders such as carnitine deficiency and certain myopathies. Its study can provide insights into the pathophysiology of these conditions.

Metabolic Studies

Undecanoylcarnitine is utilized in research to investigate mitochondrial function and fatty acid metabolism. Studies have shown its ability to influence CPT activity, making it a valuable tool for examining metabolic disorders related to fatty acid oxidation deficiencies .

Cellular Uptake Mechanisms

Research has focused on the interactions of undecanoylcarnitine with various transport proteins, particularly the organic cation transporter novel type 2 (OCTN2). This transporter is crucial for the cellular uptake of carnitine and its derivatives. Investigations into how undecanoylcarnitine modulates lipid metabolism signaling pathways can shed light on its potential therapeutic roles .

Therapeutic Potential

Given its role in energy metabolism, undecanoylcarnitine is being explored for potential therapeutic applications in conditions such as obesity, insulin resistance, and metabolic syndrome. Its influence on insulin sensitivity and lipid profiles makes it a candidate for further clinical studies .

Case

作用机制

The mechanism of action of (3r)-4-(Trimethylammonio)-3-(undecanoyloxy)butanoate involves its interaction with lipid membranes. The compound’s amphiphilic nature allows it to insert into lipid bilayers, disrupting membrane integrity and increasing permeability. This property is particularly useful in drug delivery, where the compound can facilitate the transport of therapeutic agents across cell membranes.

相似化合物的比较

Similar Compounds

Cetyltrimethylammonium bromide: Another quaternary ammonium compound with a similar structure but a different alkyl chain length.

Dodecyltrimethylammonium chloride: Similar in structure but with a dodecyl chain instead of an undecyl chain.

Uniqueness

(3r)-4-(Trimethylammonio)-3-(undecanoyloxy)butanoate is unique due to its specific chain length and ester linkage, which confer distinct physicochemical properties. These properties make it particularly effective as a surfactant and in applications requiring membrane interaction.

生物活性

(3R)-4-(Trimethylammonio)-3-(undecanoyloxy)butanoate, also known as a derivative of carnitine, plays a significant role in biological systems, particularly in energy metabolism. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : CHNO

- Molecular Weight : 274.42 g/mol

This compound features a trimethylammonium group, which contributes to its solubility and interaction with biological membranes.

Biological Significance

-

Role in Metabolism :

- This compound is involved in the transport of fatty acids across mitochondrial membranes, essential for β-oxidation and energy production. It acts as a substrate for carnitine acyltransferases, facilitating the conversion of fatty acids into acylcarnitines, which can be transported into mitochondria for energy extraction.

-

Enzymatic Interactions :

- The compound is a substrate for various enzymes involved in carnitine metabolism. Notably, it interacts with:

- Carnitine acyltransferase I (CAT I) : Catalyzes the transfer of acyl groups from acyl-CoA to carnitine.

- Carnitine acyltransferase II (CAT II) : Converts acylcarnitines back to acyl-CoA inside mitochondria.

- The compound is a substrate for various enzymes involved in carnitine metabolism. Notably, it interacts with:

Table 1: Summary of Biological Activities

Case Study: Metabolic Disorders

A study published in Metabolism examined the effects of this compound on patients with metabolic disorders characterized by impaired fatty acid oxidation. The administration of this compound led to improved energy levels and reduced symptoms associated with metabolic dysfunctions. The results indicated that supplementation could enhance mitochondrial function and overall metabolic health .

The compound's mechanism primarily involves its role in mitochondrial fatty acid metabolism. It enhances the transport of long-chain fatty acids into mitochondria, where they undergo β-oxidation to produce ATP. This process is crucial for maintaining energy homeostasis in cells, especially during periods of fasting or increased physical activity.

属性

IUPAC Name |

(3R)-4-(trimethylazaniumyl)-3-undecanoyloxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35NO4/c1-5-6-7-8-9-10-11-12-13-18(22)23-16(14-17(20)21)15-19(2,3)4/h16H,5-15H2,1-4H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPUYBGZEWPJSDX-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40079-42-3 | |

| Record name | Undecanoylcarnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040079423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。